molecular formula C12H18N2O4 B13592974 3-{1-[(Tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}propanoicacid

3-{1-[(Tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}propanoicacid

Cat. No.: B13592974
M. Wt: 254.28 g/mol
InChI Key: GOQKSSDUKFWXQI-UHFFFAOYSA-N
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Description

3-{1-[(tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}propanoic acid is a complex organic compound with the molecular formula C12H18N2O4. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a cyano group, and an azetidine ring. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}propanoic acid typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group directly into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

3-{1-[(tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}propanoic acid undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to convert the cyano group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the cyano group yields primary amines, while oxidation can produce carboxylic acids or other oxidized derivatives .

Scientific Research Applications

3-{1-[(tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}propanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{1-[(tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}propanoic acid involves the reactivity of its functional groups:

Comparison with Similar Compounds

Similar Compounds

    3-{1-[(tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}butanoic acid: Similar structure with an additional carbon in the side chain.

    3-{1-[(tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}pentanoic acid: Similar structure with two additional carbons in the side chain.

Uniqueness

3-{1-[(tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}propanoic acid is unique due to its specific combination of functional groups and the presence of the azetidine ring, which imparts distinct reactivity and potential for diverse applications .

Properties

Molecular Formula

C12H18N2O4

Molecular Weight

254.28 g/mol

IUPAC Name

3-[3-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanoic acid

InChI

InChI=1S/C12H18N2O4/c1-11(2,3)18-10(17)14-7-12(6-13,8-14)5-4-9(15)16/h4-5,7-8H2,1-3H3,(H,15,16)

InChI Key

GOQKSSDUKFWXQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CCC(=O)O)C#N

Origin of Product

United States

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